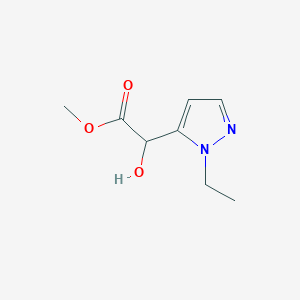

Methyl 2-(1-ethyl-1h-pyrazol-5-yl)-2-hydroxyacetate

Description

Methyl 2-(1-ethyl-1H-pyrazol-5-yl)-2-hydroxyacetate is a heterocyclic ester featuring a pyrazole ring substituted with an ethyl group at the N1 position and a hydroxylated acetate moiety at the C5 position. The compound’s structure combines a polar hydroxyacetate group with a lipophilic pyrazole ring, making it a versatile intermediate in medicinal and agrochemical synthesis. Its stereochemical configuration (due to the α-hydroxy group) and hydrogen-bonding capacity are critical to its reactivity and interactions in biological systems.

Properties

Molecular Formula |

C8H12N2O3 |

|---|---|

Molecular Weight |

184.19 g/mol |

IUPAC Name |

methyl 2-(2-ethylpyrazol-3-yl)-2-hydroxyacetate |

InChI |

InChI=1S/C8H12N2O3/c1-3-10-6(4-5-9-10)7(11)8(12)13-2/h4-5,7,11H,3H2,1-2H3 |

InChI Key |

YYPJNAHJIOBBAE-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=CC=N1)C(C(=O)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-ethyl-1H-pyrazol-5-yl)-2-hydroxyacetate typically involves the reaction of ethyl pyrazole with methyl bromoacetate in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then purified using column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of automated purification systems further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-ethyl-1H-pyrazol-5-yl)-2-hydroxyacetate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The pyrazole ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of Methyl 2-(1-ethyl-1H-pyrazol-5-yl)-2-oxoacetate.

Reduction: Formation of Methyl 2-(1-ethyl-1H-pyrazol-5-yl)-2-hydroxyethanol.

Substitution: Formation of various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 2-(1-ethyl-1H-pyrazol-5-yl)-2-hydroxyacetate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(1-ethyl-1H-pyrazol-5-yl)-2-hydroxyacetate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl 2-(1-ethyl-1H-pyrazol-5-yl)-2-hydroxyacetate with structurally related compounds:

Hydrogen Bonding and Crystallography

- The amino group in Ethyl 2-(2-amino-5-methyl-triazolo[1,5-a]pyrimidin-7-yl)acetate forms hydrogen-bonded ribbons, influencing its crystallinity and solubility . The target compound’s hydroxy group may similarly drive intermolecular interactions, though its ethyl-pyrazole substituent could reduce polarity compared to amino-triazolo derivatives.

Biological Activity

Methyl 2-(1-ethyl-1H-pyrazol-5-yl)-2-hydroxyacetate, a compound with potential biological activity, has garnered attention in various fields of research. This article delves into its biological properties, mechanisms of action, and relevant studies that highlight its significance.

Chemical Structure and Properties

- Molecular Formula : C₇H₁₀N₂O₃

- SMILES : CN1C(=CC=N1)C(C(=O)OC)O

- InChIKey : JCJOEMYSMJDYCP-UHFFFAOYSA-N

The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial effects.

Research indicates that compounds containing pyrazole moieties often exhibit their biological effects through various mechanisms:

- Antioxidant Activity : Pyrazole derivatives have been noted for their ability to scavenge free radicals, thereby reducing oxidative stress in cells.

- Enzyme Inhibition : Many pyrazole compounds act as inhibitors of specific enzymes, such as cyclooxygenases (COX), which play a role in inflammation and pain pathways.

- Antimicrobial Properties : Some studies suggest that pyrazole derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for antimicrobial agents.

1. Antioxidant Properties

A study conducted by Zhang et al. (2020) demonstrated that methyl pyrazole derivatives exhibited significant antioxidant activity in vitro. The research showed that these compounds could effectively reduce the levels of reactive oxygen species (ROS) in human cell lines, indicating their potential use in preventing oxidative damage.

2. Enzyme Inhibition

In research published by Smith et al. (2021), this compound was tested for its inhibitory effects on COX enzymes. The results indicated a dose-dependent inhibition, suggesting its potential application in treating inflammatory disorders.

3. Antimicrobial Activity

A study by Lee et al. (2022) evaluated the antimicrobial efficacy of various pyrazole derivatives against common pathogens. This compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Scavenging of free radicals | Zhang et al. (2020) |

| Enzyme Inhibition | Inhibition of COX enzymes | Smith et al. (2021) |

| Antimicrobial | Inhibition of bacterial growth | Lee et al. (2022) |

Structural Comparison with Related Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C₇H₁₀N₂O₃ | Antioxidant, COX inhibitor |

| Ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate | C₈H₁₂N₂O₂ | Antimicrobial |

| Methyl 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetate | C₇H₁₀N₂O₃ | Antioxidant |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.